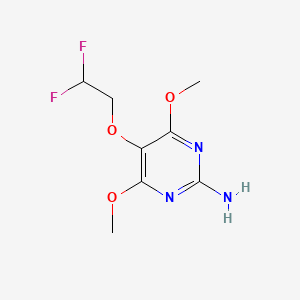

5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine

Description

5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine is a pyrimidine derivative characterized by a unique substitution pattern: methoxy groups at positions 4 and 6, a 2,2-difluoroethoxy group at position 5, and an amine at position 2. Its molecular formula is C₉H₁₂F₂N₃O₃, with a molecular weight of 263.21 g/mol (calculated).

Properties

Molecular Formula |

C8H11F2N3O3 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

5-(2,2-difluoroethoxy)-4,6-dimethoxypyrimidin-2-amine |

InChI |

InChI=1S/C8H11F2N3O3/c1-14-6-5(16-3-4(9)10)7(15-2)13-8(11)12-6/h4H,3H2,1-2H3,(H2,11,12,13) |

InChI Key |

SFTHHVSRHABNCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC(=N1)N)OC)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

Introduction of Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2-difluoroethanol and suitable leaving groups.

Methoxylation: The dimethoxy groups are introduced through methylation reactions using methanol and a methylating agent like methyl iodide.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the difluoroethoxy group, where nucleophiles like amines or thiols replace the fluorine atoms.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ether bonds and formation of corresponding alcohols and acids.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and dimethoxy groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidin-2-amine Derivatives

| Compound Name | Position 4 | Position 5 | Position 6 | Key Functional Features |

|---|---|---|---|---|

| 5-(2,2-Difluoroethoxy)-4,6-dimethoxy- | Methoxy | 2,2-Difluoroethoxy | Methoxy | High polarity, fluorinated substituent |

| 4,6-Diethylpyrimidin-2-amine | Ethyl | H | Ethyl | Lipophilic, non-polar substituents |

| 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)- | Difluorophenoxy | Methyl | Trifluoromethyl | Electron-withdrawing groups, agrochemical relevance |

- Fluorine Impact: The 2,2-difluoroethoxy group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 4,6-diethylpyrimidin-2-amine .

- Methoxy vs. Ethyl : Methoxy groups (target compound) increase hydrophilicity, whereas ethyl groups (4,6-diethylpyrimidin-2-amine) favor lipophilicity, impacting solubility and membrane permeability .

Physicochemical Properties

Table 3: Molecular Properties and Solubility

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Water Solubility (mg/mL)* |

|---|---|---|---|

| 5-(2,2-Difluoroethoxy)-4,6-dimethoxy- | 263.21 | 1.2 | 0.5–1.0 |

| 4,6-Diethylpyrimidin-2-amine | 151.21 | 2.8 | <0.1 |

| 2-Ethoxy-4,6-dimethylpyrimidin-5-amine | 181.23 | 1.9 | 0.2–0.5 |

*Calculated using fragment-based methods (e.g., XLogP3).

- The target compound’s lower LogP (1.2) compared to ethyl-substituted analogs (2.8) reflects improved aqueous solubility, critical for drug formulation .

Biological Activity

5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine (CAS No. 2827058-60-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12F2N4O3 |

| Molecular Weight | 252.22 g/mol |

| CAS Number | 2827058-60-4 |

| Purity | ≥ 95% |

Research indicates that 5-(2,2-difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine exhibits biological activity primarily through its interaction with specific molecular targets.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular processes. For example, studies have demonstrated its ability to inhibit DNA polymerase η, which plays a critical role in DNA repair mechanisms in cancer cells. This inhibition may enhance the efficacy of chemotherapeutic agents like cisplatin by preventing cancer cells from repairing DNA damage caused by these drugs .

- Receptor Binding : The compound has been evaluated for its binding affinity to various receptors. In one study, it was found to act as a high-affinity ligand for dopamine D2 receptors, which are significant in the central nervous system . This suggests potential applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines (A375, A549, OVCAR3) revealed that treatment with 5-(2,2-difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine resulted in significant apoptosis induction. The mechanism was linked to the compound's ability to disrupt the DNA repair process facilitated by DNA polymerase η .

Case Study 2: Agricultural Applications

The compound is also noted for its use as a herbicide under the common name Penoxsulam. It acts by inhibiting specific enzymes involved in plant growth regulation . Field trials have shown that it effectively controls various weed species without adversely affecting crop yields.

Comparative Biological Activity

The following table summarizes the biological activities of 5-(2,2-difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine compared to related compounds:

| Compound | Anticancer Activity | Receptor Binding Affinity | Herbicidal Activity |

|---|---|---|---|

| 5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine | High | High | Moderate |

| Penoxsulam (related triazole derivative) | Moderate | Moderate | High |

| Other pyrimidine derivatives | Variable | Low to Moderate | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.